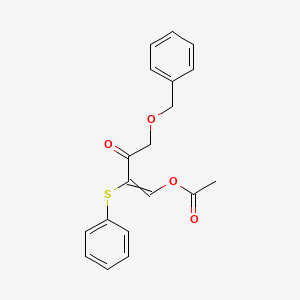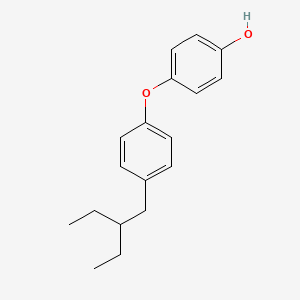
Phenol, 4-(4-(2-ethylbutyl)phenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-(4-(2-ethylbutyl)phenoxy)- is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This specific compound has a unique structure where a phenoxy group is substituted with a 2-ethylbutyl chain. It is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(4-(2-ethylbutyl)phenoxy)- can be achieved through several methods. One common method involves the reaction of phenol with 4-(2-ethylbutyl)phenol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may also involve purification steps such as distillation or crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-(4-(2-ethylbutyl)phenoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the phenol group to a quinone structure.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common for phenols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols, and alkylphenols.
Applications De Recherche Scientifique
Phenol, 4-(4-(2-ethylbutyl)phenoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the manufacture of polymers, resins, and other industrial products.
Mécanisme D'action
The mechanism of action of Phenol, 4-(4-(2-ethylbutyl)phenoxy)- involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound may also undergo metabolic transformations that produce active metabolites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The simplest phenol with a hydroxyl group attached to a benzene ring.
4-Phenoxyphenol: Similar structure but without the 2-ethylbutyl substitution.
2,4-Dichlorophenoxyacetic acid: A phenoxy compound used as a herbicide.
Uniqueness
Phenol, 4-(4-(2-ethylbutyl)phenoxy)- is unique due to the presence of the 2-ethylbutyl group, which imparts distinct chemical and physical properties. This substitution can affect the compound’s reactivity, solubility, and biological activity, making it suitable for specific applications that other phenols may not be able to fulfill .
Propriétés
Numéro CAS |
125797-08-2 |
|---|---|
Formule moléculaire |
C18H22O2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
4-[4-(2-ethylbutyl)phenoxy]phenol |
InChI |
InChI=1S/C18H22O2/c1-3-14(4-2)13-15-5-9-17(10-6-15)20-18-11-7-16(19)8-12-18/h5-12,14,19H,3-4,13H2,1-2H3 |
Clé InChI |
SIYTWXQHQPJKSF-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CC1=CC=C(C=C1)OC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol](/img/structure/B14287204.png)
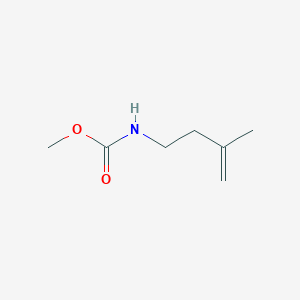
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 3-ethylpentanoate](/img/structure/B14287207.png)
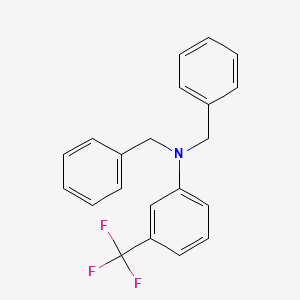
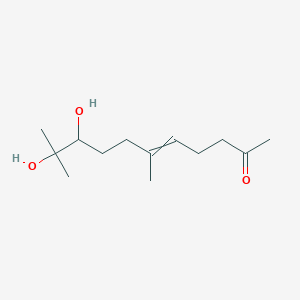
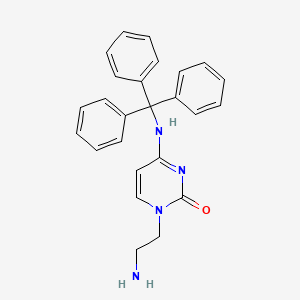
![Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate](/img/structure/B14287230.png)
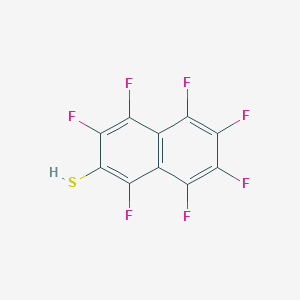
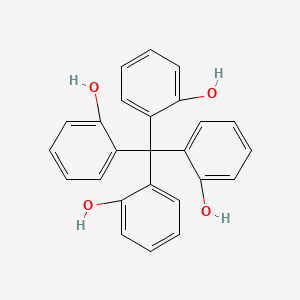
![9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline](/img/structure/B14287242.png)
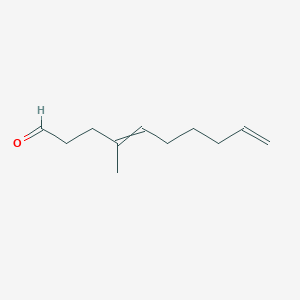
![4-(Dodecyloxy)-4'-[(5-methylheptyl)oxy]-1,1'-biphenyl](/img/structure/B14287260.png)
![1,1'-[Sulfanediylbis(methylene)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14287265.png)
